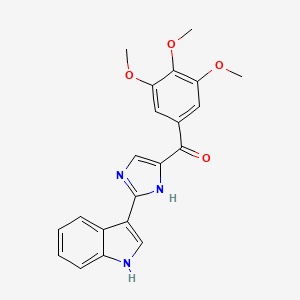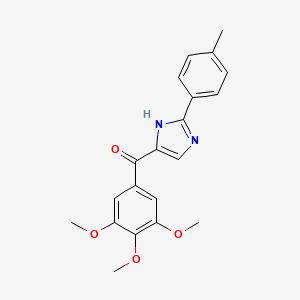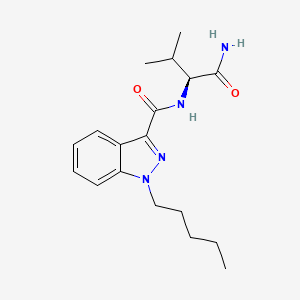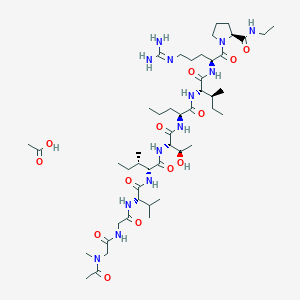
AD80
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AD80 est un inhibiteur de plusieurs kinases connu pour ses puissants effets antinéoplasiques. Il cible plusieurs kinases, y compris RET, RAF, SRC et S6K, ce qui en fait un composé précieux dans la recherche et le traitement du cancer . This compound a démontré son efficacité dans la réduction de la viabilité cellulaire et l'induction de l'apoptose dans divers modèles de cellules cancéreuses, notamment la leucémie aiguë et le cancer du pancréas .
Applications De Recherche Scientifique
AD80 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and its effects on cellular signaling pathways.
Biology: Investigated for its role in modulating cell cycle progression, apoptosis, and autophagy in various cell types.
Medicine: Explored as a potential therapeutic agent for treating cancers, including acute leukemia and pancreatic cancer. .
Industry: Utilized in drug discovery and development processes to identify new therapeutic targets and optimize treatment strategies
Mécanisme D'action
Target of Action
AD80, also known as 1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea, is a multikinase inhibitor that targets several key proteins involved in cancer cell proliferation and survival . The primary targets of this compound include S6K, RET, RAF, and SRC . These proteins play crucial roles in cell growth, differentiation, and survival, making them important targets for cancer therapy .
Mode of Action
this compound interacts with its targets by binding to their kinase domains, thereby inhibiting their activity . This inhibition disrupts the signaling pathways that these proteins are involved in, leading to changes in cellular processes such as cell growth and survival . For instance, this compound reduces the phosphorylation of RPS6 and histone H3, two downstream targets of S6K .
Biochemical Pathways
this compound affects several biochemical pathways, primarily those involving its target proteins. For example, it impacts the PI3K/STMN1 axis, a pathway that plays a significant role in cell proliferation and survival . By inhibiting this pathway, this compound can exert cytotoxic effects on cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Experimental dosing for this compound was determined from maximum tolerated dosage studies and pharmacokinetic analysis . Quantities of this compound in blood plasma were determined by LC-MS/MS
Result of Action
The action of this compound results in several molecular and cellular effects. It reduces cell viability and clonogenicity, and induces polyploidy in cancer cells . At the molecular level, this compound induces DNA damage, as evidenced by the increased expression of γH2AX, a marker of DNA damage . It also induces apoptosis, a form of programmed cell death, as indicated by the cleavage of PARP1, an apoptosis marker .
Analyse Biochimique
Biochemical Properties
AD80 plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit kinases such as RET, RAF, and SRC, which are involved in cell proliferation and survival . This compound also targets the PI3K/STMN1 axis, reducing the expression of stathmin 1 (STMN1) and survivin, which are critical for microtubule dynamics and cell cycle progression . These interactions lead to the inhibition of cell growth and induction of apoptosis in cancer cells.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In acute leukemia cells, this compound reduces cell viability, induces apoptosis, and causes cell cycle arrest . It also decreases the expression of proliferation markers such as Ki-67 and phosphorylation of S6 ribosomal protein, a key effector in the PI3K/AKT/mTOR pathway . In pancreatic cancer cells, this compound induces mitotic catastrophe and autophagy, reducing cell viability and clonogenicity . These effects highlight the compound’s potential in disrupting cancer cell function and promoting cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various kinases and subsequent inhibition of their activity. This compound inhibits RET, RAF, and SRC kinases, disrupting signaling pathways that promote cell proliferation and survival . It also reduces the phosphorylation of RPS6 and histone H3, key components in protein synthesis and chromatin structure . Additionally, this compound induces the cleavage of PARP1 and expression of γH2AX, markers of apoptosis and DNA damage, respectively . These molecular changes contribute to the compound’s antineoplastic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been shown to reduce cell viability and induce apoptosis in a dose- and time-dependent manner . This compound’s stability and degradation in vitro and in vivo have not been extensively studied, but its long-term effects on cellular function include sustained inhibition of cell proliferation and induction of cell death
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater inhibition of tumor growth and increased induction of apoptosis . High doses may also lead to toxic or adverse effects, such as weight loss and organ toxicity. It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with kinases and other signaling molecules. The compound affects the PI3K/AKT/mTOR pathway, reducing the phosphorylation of downstream effectors such as S6 ribosomal protein . This compound also modulates autophagy-related genes and pathways, promoting autophagic flux in cancer cells . These metabolic changes contribute to the compound’s antineoplastic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. While specific transporters for this compound have not been identified, its distribution is likely influenced by its interactions with kinases and other signaling molecules. This compound’s localization and accumulation within cancer cells contribute to its therapeutic effects by ensuring sustained inhibition of target pathways .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound targets specific compartments and organelles within cancer cells, such as the cytoplasm and nucleus, where it interacts with kinases and other signaling molecules These interactions lead to the inhibition of cell proliferation and induction of apoptosis
Méthodes De Préparation
La synthèse d'AD80 implique plusieurs étapes, y compris la formation d'intermédiaires clés et les réactions de couplage finales. Les voies de synthèse exactes et les conditions de réaction sont propriétaires et peuvent varier en fonction du fabricant. Les méthodes de production industrielle impliquent généralement l'optimisation de ces voies de synthèse pour garantir un rendement élevé et une pureté élevée .
Analyse Des Réactions Chimiques
AD80 subit diverses réactions chimiques, se concentrant principalement sur son interaction avec les kinases. Il inhibe la phosphorylation de protéines clés impliquées dans les voies de prolifération et de survie cellulaires. Les réactifs couramment utilisés dans ces réactions comprennent les inhibiteurs de kinase et autres petites molécules qui modulent l'activité de la kinase. Les principaux produits formés à partir de ces réactions sont des protéines phosphorylées ou déphosphorylées, qui jouent un rôle crucial dans la signalisation cellulaire .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de la kinase et ses effets sur les voies de signalisation cellulaire.
Biologie : Enquête sur son rôle dans la modulation de la progression du cycle cellulaire, de l'apoptose et de l'autophagie dans divers types de cellules.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des cancers, notamment la leucémie aiguë et le cancer du pancréas. .
Industrie : Utilisé dans les processus de découverte et de développement de médicaments pour identifier de nouvelles cibles thérapeutiques et optimiser les stratégies de traitement
Mécanisme d'action
This compound exerce ses effets en inhibant plusieurs kinases, notamment RET, RAF, SRC et S6K. Ces kinases sont impliquées dans des voies de signalisation critiques qui régulent la prolifération cellulaire, la survie et l'apoptose. En inhibant ces kinases, this compound perturbe ces voies, conduisant à une réduction de la viabilité cellulaire, à une induction de l'apoptose et à une inhibition de la croissance tumorale. Les cibles moléculaires et les voies impliquées comprennent les voies PI3K/AKT/mTOR et MAPK/ERK .
Comparaison Avec Des Composés Similaires
AD80 est comparé à d'autres inhibiteurs de plusieurs kinases tels que GSK2606414 et GW768505A. Parmi ceux-ci, this compound s'est avéré plus puissant et plus efficace pour réduire la viabilité cellulaire et induire l'apoptose dans les modèles de cellules cancéreuses . Sa capacité unique à cibler plusieurs kinases simultanément le distingue des autres inhibiteurs qui peuvent ne cibler qu'une seule kinase. Cette approche polypharmacologique améliore son efficacité et réduit la probabilité de développement de résistance .
Composés similaires
- GSK2606414
- GW768505A
- GDP366
La combinaison unique de cibles de kinases d'this compound et ses puissants effets antinéoplasiques en font un composé précieux dans la recherche et la thérapie du cancer .
Propriétés
IUPAC Name |
1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F4N7O/c1-11(2)33-20-17(19(27)28-10-29-20)18(32-33)12-3-6-14(7-4-12)30-21(34)31-16-9-13(22(24,25)26)5-8-15(16)23/h3-11H,1-2H3,(H2,27,28,29)(H2,30,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYORWDWRQMVGHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F4N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate](/img/structure/B605110.png)





